molecular formula C15H13NO B14657507 N-Styrylbenzamide CAS No. 49747-42-4

N-Styrylbenzamide

Cat. No.: B14657507
CAS No.: 49747-42-4
M. Wt: 223.27 g/mol
InChI Key: RNBKFNSCTAFHCN-VAWYXSNFSA-N
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Description

N-Styrylbenzamide is an organic compound characterized by the presence of a styryl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Styrylbenzamide typically involves the reaction of styrene with benzamide under specific conditions. One common method is the Rhodium-catalyzed C-H activation process. In this method, a three-necked round-bottomed flask is equipped with a magnetic stir bar, glass stopper, rubber septum, and reflux condenser fitted with an argon inlet. The flask is charged with [Cp*RhCl2]2, AgSbF6, Cu(OAc)2, and 1,4-dioxane. N,N-Diethylbenzamide and styrene are added, and the mixture is heated in an oil bath at 125°C for 23 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-Styrylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)

    Substitution: N-bromosuccinamide (NBS)

Major Products:

    Oxidation: Benzoic acid derivatives

    Substitution: Brominated benzamide derivatives

Comparison with Similar Compounds

N-Styrylbenzamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications in various fields, from medicinal chemistry to industrial processes. Its ability to inhibit key enzymes and exhibit antioxidant properties makes it a valuable compound for further research and development.

Properties

CAS No.

49747-42-4

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(E)-2-phenylethenyl]benzamide

InChI

InChI=1S/C15H13NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+

InChI Key

RNBKFNSCTAFHCN-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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